5-Aminopyrazine-2-boronic acid
Overview
Description
5-Aminopyrazine-2-boronic acid is a heterocyclic organic compound . It is used for experimental and research purposes . The CAS number for this compound is 1084953-45-6 .
Synthesis Analysis
The primary method for the synthesis of boronic acids like this compound is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Twofold couplings of 2-amino-5-bromopyrazine with arylene diboronic acid derivatives proceeded in 50–70% yields .Molecular Structure Analysis
Boronic acids form five-membered boronate esters with diols . They are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .Chemical Reactions Analysis
Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
Boronic acids are relatively stable, readily prepared, and generally environmentally benign organoboron reagents . They have properties that have been tailored for application under specific conditions .Scientific Research Applications
1. Intermediate in Medicinal Chemistry
5-Aminopyrazine-2-boronic acid derivatives are commonly used as intermediates in medicinal chemistry and drug discovery projects. They serve as vital components in the synthesis of various bioactive compounds. The flexible synthesis process allows for a range of modifications, making these derivatives adaptable for diverse applications in medicinal chemistry (Havel et al., 2018).
2. Role in Sensing Applications
Boronic acids, including derivatives like this compound, are crucial in the development of fluorescent sensors. These compounds interact with biological substances, making them useful in detecting carbohydrates, bioactive substances, and various ions. This property is significant for disease prevention, diagnosis, and treatment (Huang et al., 2012).
3. Analytical Challenges and Solutions
In analytical chemistry, derivatives of this compound, like pinacolboronate esters, are used in complex molecule synthesis. These compounds present unique challenges due to their sensitivity, requiring innovative methods for stabilization and analysis. This has led to the development of new analytical strategies, particularly in purity assessment (Zhong et al., 2012).
4. Applications in Polymer and Material Science
Boronic acid polymers, which can include this compound derivatives, have seen increasing use in biomedical applications. These compounds are involved in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in synthesizing new biomaterials (Cambre & Sumerlin, 2011).
5. Role in Boron Neutron Capture Therapy
Boronic acid compounds, including derivatives of this compound, are utilized in boron neutron capture agents for cancer therapy. Their unique structural features make them suitable for developing potent enzyme inhibitors and as antibody mimics in recognizing biologically significant saccharides (Yang et al., 2003).
Mechanism of Action
Safety and Hazards
The safety data sheet for similar boronic acid compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
(5-aminopyrazin-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVRPLJGDSAHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590555 | |
Record name | (5-Aminopyrazin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084953-45-6 | |
Record name | (5-Aminopyrazin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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